
rac 2-Lauroyl-3-chloropropanediol-d5
Overview
Description
rac 2-Lauroyl-3-chloropropanediol-d5 is a deuterium-labeled synthetic lipid compound characterized by a lauroyl (C12:0) fatty acid chain esterified to a chloropropanediol backbone. The deuterium labeling occurs at specific positions on the propanediol moiety, enabling precise tracking in analytical and metabolic studies. This compound is primarily utilized as a stable isotope-labeled internal standard in mass spectrometry (LC-MS/MS) for quantifying chloropropanediol derivatives in food safety research, lipid metabolism studies, and toxicological assessments . Its molecular formula is C15H24D5ClO3, with a molecular weight of approximately 327.9 g/mol (calculated from isotopic substitution). The CAS number is 1330055-73-6 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 2-Lauroyl-3-chloropropanediol-d5 typically involves the esterification of 3-chloropropanediol with lauric acid in the presence of a deuterium source. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The production process is optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: rac 2-Lauroyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Esterification and Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.
Esterification and Hydrolysis: Acidic conditions often involve the use of hydrochloric acid or sulfuric acid, while basic conditions use sodium hydroxide or potassium hydroxide.
Major Products Formed:
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Esterification and Hydrolysis: Products include lauric acid and 3-chloropropanediol-d5.
Scientific Research Applications
rac 2-Lauroyl-3-chloropropanediol-d5 is used extensively in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Mechanism of Action
The mechanism of action of rac 2-Lauroyl-3-chloropropanediol-d5 involves its incorporation into various chemical and biological systems due to its stable isotope labeling. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior and interactions. The molecular targets and pathways involved depend on the specific application and the system being studied.
Comparison with Similar Compounds
The structural and functional nuances of rac 2-Lauroyl-3-chloropropanediol-d5 become evident when compared to analogous chloropropanediol esters. Below is a detailed comparative analysis:
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Findings
Fatty Acid Chain Impact: Chain Length and Saturation: Shorter chains (e.g., lauroyl, C12:0) enhance solubility in polar solvents compared to longer chains like palmitoyl (C16:0) or oleoyl (C18:1) . Biological Activity: Linoleoyl (C18:2) and linolenoyl (C18:3) derivatives exhibit stronger anti-inflammatory properties than lauroyl or oleoyl analogs due to polyunsaturated chain interactions with cellular receptors .
Deuterium Labeling: this compound and its deuterated analogs (e.g., dioleoyl-d5) are critical for distinguishing endogenous vs. exogenous lipid metabolites in complex matrices like food or biological fluids .
Analytical Utility :
- Compounds with simpler structures (e.g., rac 1-Oleoyl-3-chloropropanediol-d5) are preferred for LC-MS/MS quantification due to lower background interference, while di-acylated forms (e.g., 1,2-dioleoyl-d5) mimic natural diacylglycerols in enzymatic assays .
Toxicity Profile: Chloropropanediol esters with unsaturated chains (e.g., linoleoyl) show higher cytotoxicity in vitro compared to saturated analogs like lauroyl or stearoyl, likely due to reactive oxygen species generation .
Research Implications and Limitations
- Metabolic Tracking : Deuterium labeling in this compound enables precise tracing in lipid oxidation pathways, but its shorter chain may limit membrane permeability compared to longer-chain analogs .
- Data Gaps: Limited toxicological data exist for deuterated chloropropanediols, necessitating further studies on long-term exposure effects .
Biological Activity
Rac 2-Lauroyl-3-chloropropanediol-d5 is a deuterated derivative of 2-Lauroyl-3-chloropropanediol, which has garnered attention in various fields, including pharmaceuticals and chemical biology. This compound is notable for its unique structural properties and potential biological activities, particularly in the context of lipid metabolism and antimicrobial effects.
- Molecular Formula : C13H25ClO3D5
- Molecular Weight : 272.79 g/mol
- CAS Number : 1330055-73-6
- Purity : >95% (HPLC)
The biological activity of this compound primarily revolves around its role as a lipid-based compound. Its structure allows it to interact with biological membranes, potentially affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and metabolic pathways.
Biological Activities
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Antimicrobial Activity
- Studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The chloropropanediol moiety is believed to disrupt microbial cell membranes, leading to cell lysis.
Pathogen Type Activity Level Gram-positive bacteria Moderate Gram-negative bacteria High Fungi Moderate -
Influence on Lipid Metabolism
- The compound may play a role in lipid metabolism by modulating the activity of enzymes involved in fatty acid synthesis and degradation. This is particularly relevant in the context of metabolic disorders where lipid dysregulation is a concern.
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Potential Anti-inflammatory Effects
- Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could have implications for conditions such as obesity or metabolic syndrome.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical lab evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Case Study 2: Lipid Metabolism Modulation
In a controlled experiment involving adipocyte cells, this compound was found to enhance lipolysis while reducing lipogenesis. This suggests a potential application in weight management and metabolic health.
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of rac 2-Lauroyl-3-chloropropanediol-d5 that influence its experimental stability and handling?
- Answer : Key properties include its molecular weight (644.46 g/mol), solubility in organic solvents, and storage requirements (+4°C). These factors dictate its stability during storage and reactivity in lipid-based assays. For example, its hygroscopic nature (as a pale yellow oil) necessitates anhydrous handling to prevent hydrolysis, which could compromise isotopic integrity . HPLC purity (>95%) is critical for ensuring reproducibility in quantitative studies.
Q. What is the standard synthetic route for this compound, and how is deuterium labeling achieved?
- Answer : Synthesis involves esterification of lauric acid with 3-chloropropanediol, followed by deuterium labeling. Deuterium is typically introduced at specific positions (e.g., glycerol backbone) via exchange reactions or labeled precursors. Quality control steps, such as NMR and mass spectrometry, verify isotopic incorporation and positional accuracy .
Q. Which analytical methods are recommended for validating the purity and isotopic integrity of this compound?
- Answer :
- HPLC : Determines chemical purity (>95%) and detects unreacted precursors.
- Mass Spectrometry (MS) : Confirms deuterium labeling efficiency and quantifies isotopic enrichment.
- Nuclear Magnetic Resonance (NMR) : Resolves positional labeling and structural integrity, particularly for distinguishing racemic mixtures .
Advanced Research Questions
Q. How can experimental design be optimized to study lipase-mediated hydrolysis kinetics of this compound?
- Answer :
- Variables : pH, temperature, and enzyme concentration should be systematically varied using factorial design to identify optimal reaction conditions .
- Controls : Include non-deuterated analogs to assess isotopic effects on hydrolysis rates.
- Analytics : Use time-resolved MS or NMR to track deuterium retention in hydrolysis products, ensuring kinetic models account for isotopic dilution .
Q. What methodologies address contradictions in isotopic tracing data between MS and NMR for this compound?
- Answer : Discrepancies often arise from differences in detection limits or isotopic scrambling. Strategies include:
- Cross-validation : Parallel analysis using both techniques to identify systematic errors.
- Isotopomer Analysis : NMR resolves positional labeling, while MS quantifies bulk isotopic ratios.
- Statistical Modeling : Apply multivariate analysis to reconcile data, considering instrument-specific biases .
Q. How can researchers leverage computational tools to predict reaction pathways for synthesizing this compound with higher isotopic fidelity?
- Answer : Quantum chemical calculations (e.g., density functional theory) model reaction intermediates to optimize deuterium incorporation. Coupling computational workflows with high-throughput screening accelerates parameter optimization (e.g., solvent selection, catalyst efficiency). Feedback loops between simulation and experimental data refine synthetic protocols .
Q. What are best practices for integrating this compound into lipidomic studies to ensure data reproducibility?
- Answer :
- Sample Preparation : Use inert atmospheres to prevent oxidation.
- Internal Standards : Co-analyze with non-deuterated analogs to calibrate MS signals.
- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable), detailing storage conditions, solvent systems, and instrument parameters in metadata .
Q. Methodological Considerations
- Data Presentation : Use tables to summarize physicochemical properties (e.g., molecular weight, solubility) and figures to illustrate isotopic tracing results. Ensure statistical significance is reported with error margins .
- Safety Protocols : Adhere to REACH regulations (EC 1272/2008) for handling chlorinated compounds, including waste segregation and PPE requirements .
Properties
IUPAC Name |
(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) dodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29ClO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-14(12-16)13-17/h14,17H,2-13H2,1H3/i12D2,13D2,14D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJJFRKQHWIEOL-AHXALPDUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(CO)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857925 | |
Record name | 1-Chloro-3-hydroxy(~2~H_5_)propan-2-yl dodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330055-73-6 | |
Record name | 1-Chloro-3-hydroxy(~2~H_5_)propan-2-yl dodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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